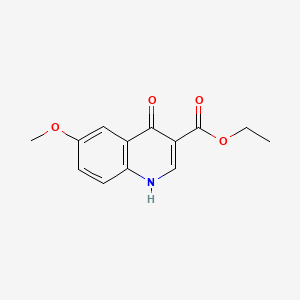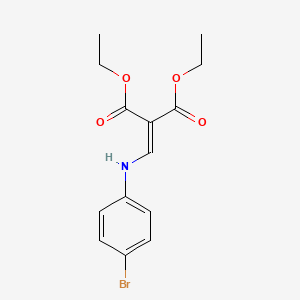
Diethyl 2-((4-bromophenylamino)methylene)malonate
Descripción general
Descripción
Diethyl 2-((4-bromophenylamino)methylene)malonate is a useful research compound. Its molecular formula is C14H16BrNO4 and its molecular weight is 342.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Quinoline Derivatives : Diethyl 2-((4-nitroanilino)methylene)malonate, a similar compound, is a precursor in synthesizing various quinoline derivatives with biological activities such as antiviral, immunosuppressive, anticancer, and photoprotector properties. A study demonstrated a rapid, room temperature synthesis method, showing potential for industrial-scale production (Valle et al., 2018).
Polymerization Initiator : Methylene bis(diethyl malonate)–cerium ammonium nitrate redox couple serves as an initiator for the polymerization of methyl methacrylate at room temperature. This method achieves high polymerization yield (>90%) with moderate concentration ratios, suggesting its potential in industrial applications (Bıçak & Özeroğlu, 2001).
Ring-Opening Polymerization : Aluminum complexes bearing diethyl 2-((arylamino)methylene)malonate and diethyl 2-((alkylamino)methylene)malonate ligands showed high efficiency in the ring-opening polymerization of ε-caprolactone. These complexes exhibited significantly higher catalytic activity than those with ketiminate ligands, indicating their importance in polymer science (Chang et al., 2019).
Crystal and Molecular Structure Analysis : The synthesis and structure of diethyl 2-(4-methylbenzylidene)malonate, a related compound, was explored. This study highlights the significance of such compounds in understanding crystallography and molecular interactions (Achutha et al., 2016).
Supramolecular Architecture : Research on diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates showed how regioisomerism affects hydrogen bonding and supramolecular architecture, emphasizing the compound's role in understanding molecular interactions (Ilangovan et al., 2013).
Assembly Formation Assisted by Non-Covalent Interactions : Insights into the assembly formation of diethyl aryl amino methylene malonate derivatives were gained by studying their crystal structures. This highlights the impact of chloro and nitro substitution on hydrogen bonding strength (Shaik et al., 2019).
Propiedades
IUPAC Name |
diethyl 2-[(4-bromoanilino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRWKFPNRGCSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966176 | |
| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5185-36-4 | |
| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
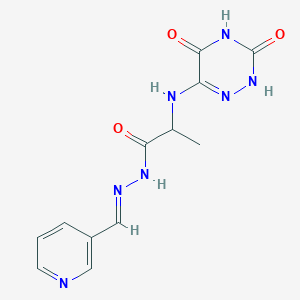

![5-[(2-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B7738923.png)

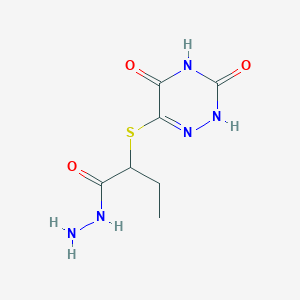
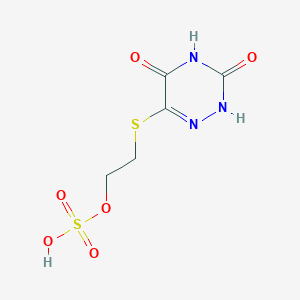
![3-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one](/img/structure/B7738953.png)
![3-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B7738957.png)
![N'-[(1E)-(2,4-dihydroxyphenyl)methylene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanohydrazide](/img/structure/B7738963.png)
![3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B7738965.png)
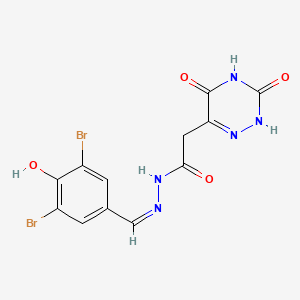
![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]acetamide](/img/structure/B7738975.png)
![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]propanamide](/img/structure/B7738978.png)
